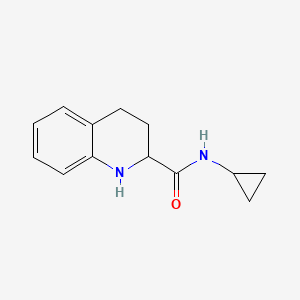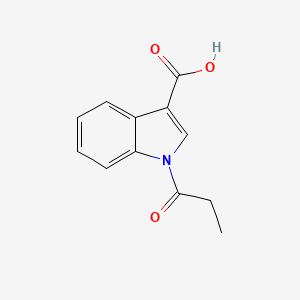![molecular formula C9H5F3N2O B11892367 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbaldehyd ist eine heterocyclische Verbindung, die eine Trifluormethylgruppe aufweist, die an ein Imidazo[1,2-a]pyridin-Gerüst gebunden ist.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbaldehyd beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von 2-Phenylimidazo[1,2-a]pyridin als Ausgangsmaterial, das anschließend Formylierungsreaktionen unter Verwendung von Reagenzien wie DMF und POCl3 unterzogen wird . Ein weiterer Ansatz beinhaltet die Verwendung von Trifluormethylierungsmitteln in Gegenwart von Katalysatoren, um die Trifluormethylgruppe einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann Verfahren wie die kontinuierliche Fließsynthese umfassen, die eine effiziente und kontrollierte Einführung von funktionellen Gruppen ermöglicht. Die Verwendung von metallfreien Oxidations- und Photokatalyse-Strategien wurde auch für die großtechnische Herstellung von Imidazo[1,2-a]pyridin-Derivaten untersucht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenylimidazo[1,2-a]pyridine as a starting material, which is then subjected to formylation reactions using reagents such as DMF and POCl3 . Another approach includes the use of trifluoromethylating agents in the presence of catalysts to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of functional groups. The use of metal-free oxidation and photocatalysis strategies has also been explored for the large-scale production of imidazo[1,2-a]pyridine derivatives .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbaldehyd unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in Alkohole oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Trifluormethylierungsmittel wie Trifluormethylsulfonium-Ylide .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen trifluormethylierte Alkohole, Carbonsäuren und verschiedene substituierte Imidazo[1,2-a]pyridin-Derivate .
Wissenschaftliche Forschungsanwendungen
5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbaldehyd hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbaldehyd beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Pfaden. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Diese Eigenschaft ist entscheidend für ihre Aktivität in verschiedenen biologischen Systemen . Die Verbindung kann durch Hemmung spezifischer Enzyme oder Rezeptoren wirken, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biological systems . The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[1,2-a]pyridin: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen, jedoch ohne die Trifluormethylgruppe.
Imidazo[1,5-a]pyridin: Eine weitere verwandte Verbindung mit einem anderen Ringschmelzmuster, die in verschiedenen pharmazeutischen Anwendungen eingesetzt wird.
2-Trifluoromethylimidazo[1,2-a]pyridin: Ein Derivat mit der Trifluormethylgruppe an einer anderen Position, das unterschiedliche chemische und biologische Eigenschaften aufweist.
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe an der 5-Position des Imidazo[1,2-a]pyridin-Gerüsts verleiht 5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbaldehyd eine einzigartige chemische Reaktivität und biologische Aktivität. Dieses strukturelle Merkmal erhöht sein Potenzial als vielseitiger Baustein in der organischen Synthese und als Leitverbindung in der Wirkstoffforschung .
Eigenschaften
Molekularformel |
C9H5F3N2O |
|---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-4-6(5-15)14(7)8/h1-5H |
InChI-Schlüssel |
JJRBWGJBKCNQKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)


![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)

![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)





![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
